
Bis(tert-butylimino)bis(dimethylamino)tungsten(VI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(tert-butylimino)bis(dimethylamino)tungsten(VI) is an organometallic compound with the molecular formula ((CH₃)₃CN)₂W(N(CH₃)₂)₂. It is used primarily as a precursor in the deposition of tungsten carbide and tungsten nitride thin films through atomic layer deposition (ALD) processes . This compound is known for its high reactivity and ability to form strong bonds with various substrates, making it valuable in materials science and nanotechnology .
Mechanism of Action
Mode of Action
BTBMW interacts with its targets through coordination chemistry. It forms coordination complexes with metal centers, potentially influencing their reactivity and catalytic activity. The compound’s mode of action likely involves electron transfer processes, ligand exchange, and substrate activation .
Biochemical Pathways
BTBMW’s impact on biochemical pathways remains an area of active investigation. It may participate in organic synthesis, polymerization reactions, and other chemical transformations. Its downstream effects could include altered reaction rates, selectivity, and product distributions .
Action Environment
- The choice of solvent affects BTBMW’s stability and reactivity. Reaction conditions impact its performance. BTBMW’s efficacy can be influenced by its recyclability in sustainable processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(tert-butylimino)bis(dimethylamino)tungsten(VI) typically involves the reaction of tungsten hexachloride (WCl₆) with tert-butylamine and dimethylamine. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation . The process can be summarized as follows:
- Dissolve tungsten hexachloride in a suitable solvent, such as tetrahydrofuran (THF).
- Add tert-butylamine and dimethylamine to the solution.
- Stir the mixture at a controlled temperature, usually around room temperature, for several hours.
- Purify the resulting product through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of Bis(tert-butylimino)bis(dimethylamino)tungsten(VI) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Advanced purification techniques, such as column chromatography and high-performance liquid chromatography (HPLC), are employed to ensure the compound meets the required specifications for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Bis(tert-butylimino)bis(dimethylamino)tungsten(VI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tungsten oxides.
Reduction: It can be reduced to lower oxidation states of tungsten.
Substitution: Ligand exchange reactions can occur, where the tert-butylimino or dimethylamino groups are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as hydrogen gas (H₂) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Ligand exchange reactions often involve the use of other amines or phosphines as reagents.
Major Products
Oxidation: Tungsten trioxide (WO₃) and other tungsten oxides.
Reduction: Lower oxidation state tungsten compounds.
Substitution: New organometallic complexes with different ligands.
Scientific Research Applications
Bis(tert-butylimino)bis(dimethylamino)tungsten(VI) has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the deposition of tungsten carbide and tungsten nitride thin films in ALD processes.
Biology: Investigated for potential use in biological imaging and as a catalyst in biochemical reactions.
Medicine: Explored for its potential in drug delivery systems and as a component in medical devices.
Comparison with Similar Compounds
Similar Compounds
- Tris(diethylamido)(tert-butylimido)tantalum(V)
- Tris(diethylamido)(tert-butylimido)niobium(V)
- Tetrakis(dimethylamido)titanium(IV)
- Pentakis(dimethylamino)tantalum(V)
- Tetrakis(dimethylamido)zirconium(IV)
Uniqueness
Bis(tert-butylimino)bis(dimethylamino)tungsten(VI) is unique due to its specific combination of ligands, which provide a balance of stability and reactivity. This makes it particularly suitable for ALD processes, where precise control over film thickness and composition is required. Additionally, its ability to form strong bonds with various substrates enhances its versatility in different applications.
Properties
CAS No. |
406462-43-9 |
|---|---|
Molecular Formula |
C12H30N4W-2 |
Molecular Weight |
414.23 g/mol |
IUPAC Name |
bis(tert-butylimino)tungsten;dimethylazanide |
InChI |
InChI=1S/2C4H9N.2C2H6N.W/c2*1-4(2,3)5;2*1-3-2;/h2*1-3H3;2*1-2H3;/q;;2*-1; |
InChI Key |
PPJPTAQKIFHZQU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N=[W]=NC(C)(C)C.C[N-]C.C[N-]C |
Canonical SMILES |
CC(C)(C)N=[W]=NC(C)(C)C.C[N-]C.C[N-]C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




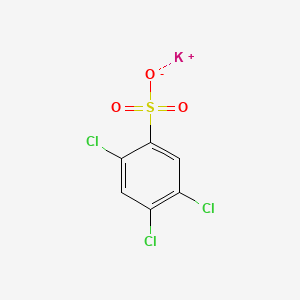
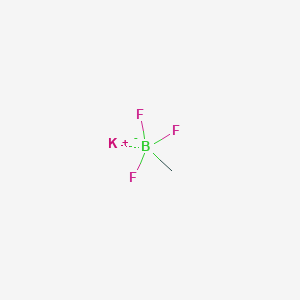
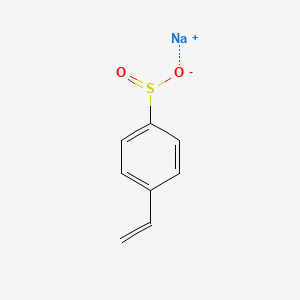
![Sodium ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B1592538.png)
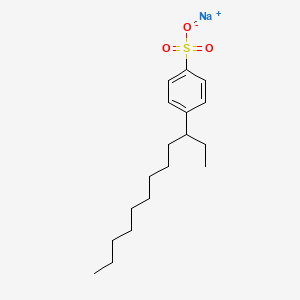
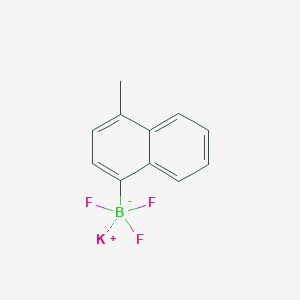

![1H-Imidazo[4,5-c]pyridin-2-amine](/img/structure/B1592542.png)



![1-[(2'-Methoxyethyl)amino]-2-nitro-4-[di-(2'-hydroxyethyl)amino]benzene](/img/structure/B1592550.png)
